Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)-
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Overview
Description
Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- is a compound that features a difluoromethylsulfonyl group attached to an anthranilic acid derivative. Anthranilic acid itself is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H) and is known for its sweetish taste . The addition of the difluoromethylsulfonyl group enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- involves several steps:
Starting Materials: The synthesis begins with anthranilic acid and a difluoromethylsulfonylating agent.
Reaction Conditions: The reaction typically requires a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperatures to ensure the proper formation of the desired product.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions: Common reagents include bases like sodium hydroxide and acids like hydrochloric acid. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products formed from these reactions include sulfonic acids, amines, and substituted anthranilic acid derivatives.
Scientific Research Applications
Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- can be compared with other similar compounds:
Similar Compounds: Similar compounds include other anthranilic acid derivatives such as 2-aminobenzoic acid and its substituted analogs.
Uniqueness: The presence of the difluoromethylsulfonyl group distinguishes this compound from other anthranilic acid derivatives.
Properties
CAS No. |
51679-52-8 |
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Molecular Formula |
C14H11F2NO4S |
Molecular Weight |
327.30 g/mol |
IUPAC Name |
2-[3-(difluoromethylsulfonyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H11F2NO4S/c15-14(16)22(20,21)10-5-3-4-9(8-10)17-12-7-2-1-6-11(12)13(18)19/h1-8,14,17H,(H,18,19) |
InChI Key |
DMAFTFBYBXNUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)S(=O)(=O)C(F)F |
Origin of Product |
United States |
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